3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile is a fluorinated organic compound with the molecular formula C9H6BrF2NO and a molecular weight of 262.05 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
The synthesis of 3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile typically involves the use of organozinc and Grignard reagents . These reagents are known for their reliability in creating fine chemicals and conducting polymers. The specific synthetic routes and reaction conditions for this compound are not widely documented, but it is likely that standard organic synthesis techniques are employed.
Analyse Chemischer Reaktionen
3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile has several scientific research applications, including:
Chemistry: It is used in the synthesis of various organic compounds and polymers.
Biology and Medicine: The compound’s unique reactivity makes it a valuable tool in the development of pharmaceuticals and other biologically active molecules.
Industry: It is used in the production of fine chemicals and conducting polymers.
Wirkmechanismus
The specific mechanism of action for 3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile is not well-documented. its reactivity suggests that it can interact with various molecular targets and pathways, particularly in the context of organic synthesis and pharmaceutical development.
Vergleich Mit ähnlichen Verbindungen
3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile can be compared with other fluorinated organic compounds, such as:
- 3-Bromo-4,5-difluoro-phenoxypropanenitrile
- 3-Bromo-5,6-difluoro-phenoxyethanenitrile
These compounds share similar structural features but may differ in their reactivity and applications. The presence of fluorine atoms in these compounds often enhances their stability and reactivity, making them valuable in various chemical processes.
Eigenschaften
Molekularformel |
C9H6BrF2NO |
---|---|
Molekulargewicht |
262.05 g/mol |
IUPAC-Name |
3-(5-bromo-2,3-difluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H6BrF2NO/c10-6-4-7(11)9(12)8(5-6)14-3-1-2-13/h4-5H,1,3H2 |
InChI-Schlüssel |
YMNFHFNYOSBFGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OCCC#N)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.